![molecular formula C13H18N6O2S B6436372 N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2548980-10-3](/img/structure/B6436372.png)
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.12119501 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of DNA replication during the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression to the S phase . This leads to cell cycle arrest at the G1 phase, preventing DNA replication and cell division .
Result of Action
The inhibition of CDK2 by this compound leads to significant cell cycle arrest . This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment . In fact, most of the compounds in this class showed superior cytotoxic activities against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation . It influences cell signaling pathways, particularly those involved in cell cycle progression and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, it may interact with other proteins involved in apoptosis and cell signaling, further contributing to its effects on cellular function. Changes in gene expression induced by this compound are likely mediated through its impact on transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Biologische Aktivität
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropanesulfonamide moiety and a pyrazolo[3,4-d]pyrimidine ring. The molecular formula is C13H16N6O2S with a molecular weight of approximately 300.37 g/mol. The compound's structural characteristics are crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent antifungal activity against various pathogens. A study highlighted that certain derivatives were significantly more effective than established antifungal agents like miconazole and amphotericin B, suggesting that modifications in the side chains can enhance activity against fungi such as Candida neoformans .
Anticancer Potential
The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. For example, a series of compounds demonstrated notable antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer). These studies utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values, revealing that some derivatives had IC50 values comparable to established chemotherapeutics .
Table 1: Antiproliferative Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 2.39 ± 0.10 |
Compound B | HCT-116 | 3.90 ± 0.33 |
Sorafenib | A549 | 2.12 ± 0.18 |
Sorafenib | HCT-116 | 2.25 ± 0.71 |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from recent studies suggest:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly enhances antiproliferative activity.
- Chain Length : Variations in the N-alkyl chain length can modulate cytotoxicity and selectivity towards cancer cells.
- Planarity : The planarity of the heterocyclic rings is critical for optimal interaction with biological targets .
Case Studies
Several case studies have documented the efficacy of related compounds in treating resistant microbial infections and cancer:
- Case Study 1 : A derivative demonstrated an eightfold increase in potency against Candida neoformans compared to traditional antifungals, indicating its potential as a lead compound for further development .
- Case Study 2 : In vitro studies using various cancer cell lines showed that modifications to the pyrazolo[3,4-d]pyrimidine structure led to significant improvements in anticancer activity, suggesting a promising avenue for drug development .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold, which is a core component of this compound, has been extensively studied for its medicinal properties. Research indicates that derivatives of this scaffold exhibit significant biological activity, making them valuable in drug discovery.
Key Applications:
- Antitumor Activity: Compounds containing the pyrazolo[3,4-d]pyrimidine structure have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for cancer therapy as it can lead to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Properties: The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. Its ability to modulate inflammatory pathways makes it an attractive candidate for further studies .
Cancer Treatment
The compound's structural features allow it to interact with various biological targets associated with cancer progression. Notably, the ability to inhibit CDK2 suggests that it could be developed into a therapeutic agent for certain types of cancers.
Case Studies:
- A recent study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives induced apoptosis in cancer cell lines by modulating the expression of cell cycle regulators. The data indicated a significant increase in the percentage of cells in the G1 phase and a decrease in S phase cells upon treatment with these compounds .
- Another research effort focused on synthesizing new derivatives based on this scaffold, leading to compounds that exhibited enhanced potency against various cancer cell lines compared to existing treatments .
Biochemical Research
Beyond its therapeutic potential, N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide serves as a valuable tool in biochemical research.
Research Applications:
- Kinase Inhibition Studies: The compound can be utilized to study the mechanisms of kinase inhibition and the subsequent effects on cellular signaling pathways. This is particularly relevant for understanding cancer biology and developing targeted therapies .
- Structure-Activity Relationship (SAR) Studies: Researchers can modify various parts of the molecule to explore how changes affect biological activity. This approach helps identify key structural features necessary for efficacy and selectivity against specific targets.
Eigenschaften
IUPAC Name |
N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)5-9-6-19(7-9)13-11-4-16-17-12(11)14-8-15-13/h4,8-10H,2-3,5-7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVHMAXWSKVHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.